(S)-2-(4-Aminophenyl)butanoic acid, also known as 2-(4-aminophenyl)butanoic acid, is an organic compound with the molecular formula CHNO. This compound falls under the category of amino acids and is characterized by the presence of both an amino group and a carboxylic acid group. It is primarily utilized in various scientific applications, particularly in medicinal chemistry and biochemistry.
(S)-2-(4-Aminophenyl)butanoic acid can be sourced from chemical suppliers and is often synthesized in laboratory settings. It can be produced through several synthetic pathways that involve the modification of simpler organic compounds.
This compound is classified as an amino acid derivative due to its structural features, which include a phenyl group attached to a butanoic acid backbone. It is also categorized as a substituted aniline due to the presence of an amino group on the aromatic ring.
The synthesis of (S)-2-(4-Aminophenyl)butanoic acid can be achieved through various methods, including:
In laboratory settings, the synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress and assess the purity of the synthesized compound.
(S)-2-(4-Aminophenyl)butanoic acid has a distinct molecular structure characterized by:
The compound's InChI key is CAOVWYZQMPNAFJ-UHFFFAOYSA-N
, indicating its unique chemical identity. The SMILES representation is C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)O)N
, which provides insight into its connectivity.
(S)-2-(4-Aminophenyl)butanoic acid participates in various chemical reactions typical for amino acids, including:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while maintaining selectivity towards desired products. Reaction conditions such as solvent choice and temperature play crucial roles in determining reaction outcomes.
The mechanism of action for (S)-2-(4-Aminophenyl)butanoic acid primarily involves its interaction with biological systems, particularly in biochemical pathways related to neurotransmitter synthesis and metabolism.
Studies have shown that compounds similar to (S)-2-(4-Aminophenyl)butanoic acid exhibit significant biological activity, suggesting potential therapeutic applications in treating neurological disorders.
(S)-2-(4-Aminophenyl)butanoic acid has several scientific uses:
Achieving high enantiomeric purity in (S)-2-(4-aminophenyl)butanoic acid synthesis is paramount for its pharmaceutical applications. Ni(II) complexes of glycine Schiff bases represent a cornerstone technology for this purpose. These chiral nucleophilic glycine equivalents, particularly those derived from recyclable proline-based auxiliaries like complex (S)-6, enable the stereoselective construction of the α-carbon center. The process involves alkylating the glycine equivalent complex with a suitable 4-aminophenyl-containing electrophile under optimized basic conditions (e.g., KOH/MeOH, often requiring only a 5 mol% excess). This alkylation typically proceeds with >97% diastereoselectivity, ensuring the correct (S)-configuration at the nascent stereocenter [2] [10].
Following alkylation, the diastereomerically pure Ni(II) complex undergoes controlled decomposition. This critical step liberates the target (S)-2-(4-aminophenyl)butanoic acid while simultaneously recovering the expensive chiral auxiliary ligand (e.g., (S)-BPB), rendering the process economically viable for large-scale production (>300 g batches). The high diastereomeric excess (de) achieved directly translates into high enantiomeric excess (ee) in the final amino acid after auxiliary removal [2] [10].
Table 1: Key Components and Outcomes in Ni(II)-Complex Mediated Asymmetric Synthesis
Component | Example/Value | Role/Significance |
---|---|---|
Chiral Auxiliary | Proline-derived complex (S)-6 | Provides chiral environment for stereoselective alkylation |
Base | KOH in Methanol (5 mol% excess) | Deprotonates glycine complex for nucleophilic attack |
Alkylating Agent | 4-Nitrobenzyl Bromide (or equivalent) | Introduces the 4-substituted phenylbutanoic acid backbone |
Diastereoselectivity | >97% de | Ensures high enantiomeric purity in final product |
Scale Demonstrated | >300 g | Validates scalability for industrial application |
Auxiliary Recovery | >95% | Crucial for cost-effectiveness |
Alternative asymmetric approaches include biomimetic transamination using fluorinated keto acid precursors, although this is more commonly applied to β-fluoroalkyl-β-amino acids, and catalytic asymmetric hydrogenation of enamide precursors derived from 2-(4-nitrophenyl)but-2-enoic acid. The latter requires precise chiral ligand design on precious metal catalysts (e.g., Rh, Ru) to achieve high ee but can offer excellent atom economy [10].
Catalytic hydrogenation is the predominant method for converting the readily available nitro precursor, 2-(4-nitrophenyl)butanoic acid (NBA), into the desired 2-(4-aminophenyl)butanoic acid (ABA). Continuous flow hydrogenation in micropacked-bed reactors (μPBRs) has emerged as a superior technology compared to traditional batch reactors. Pd/C catalysts (typically 5 wt%) are most effective, with spherical Pd/C particles offering advantages in flow dynamics within packed beds. Methanol is often the solvent of choice, although ethyl acetate (EA) has also been used successfully in kinetic studies. μPBRs provide exceptional mass transfer efficiency for the gas (H₂)-liquid (NBA solution)-solid (catalyst) system, overcoming a major limitation of batch reactors. They also offer enhanced safety by minimizing high-pressure hydrogen inventory and eliminating hazardous catalyst filtration steps [1].
Kinetic studies using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model have elucidated the reaction mechanism in μPBRs. The model accounts for the adsorption of hydrogen and NBA onto the Pd/C surface and the surface reaction as the rate-determining step. This approach allows for the determination of critical kinetic parameters like activation energy, adsorption equilibrium constants, and adsorption heats, enabling precise reactor design and optimization. Studies confirmed excellent agreement between model predictions and experimental data across varied conditions (temperature, pressure, concentration) [1].
Table 2: Catalytic Hydrogenation Systems for NBA to ABA Conversion
Parameter | Batch Reactor | Micropacked-Bed Reactor (μPBR) |
---|---|---|
Catalyst | Pd/C Powder | Pd/C Powder or Spheres |
Typical Solvent | Methanol, Ethanol | Methanol, Ethyl Acetate |
H₂ Pressure | Moderate-High (Safety Concern) | Moderate (Enhanced Safety) |
Mass Transfer | Limiting Factor | Excellent (Short Diffusion Paths) |
Catalyst Separation | Filtration Required | Integrated (Fixed Bed) |
Scalability | Empirical Scale-up Challenging | Modeling-Driven Scale-up Feasible |
Key Advantage | Simplicity | Safety, Efficiency, Control, Continuous Operation |
A notable phenomenon observed during hydrogenation is the formation of 2-(4-aminophenyl)butanoic acid carboxylate salt (HBA) under certain conditions. This occurs due to the interaction of the carboxylic acid group of ABA with the basic environment potentially generated during the reduction or by residual base. Understanding and controlling this salt formation is crucial for accurate kinetic modeling and achieving high yields of the free acid [1].
Protecting group strategy is essential for preventing side reactions and ensuring chemoselectivity during the synthesis of (S)-2-(4-aminophenyl)butanoic acid and its intermediates, particularly when other functional groups are present or when using multifunctional reagents. The aromatic nitro group in NBA is the primary target for reduction, while the aliphatic carboxylic acid group must often be protected or its reactivity managed.
A critical consideration is managing the zwitterionic nature of unprotected ABA. The protonated amine can interact with the deprotonated carboxylic acid, potentially affecting solubility, crystallization behavior, and reactivity during downstream processing or coupling steps. Strategic protection of either group can mitigate these issues [1].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2